molecular formula C15H13F3O2 B6372626 5-(2-Methoxy-5-trifluoromethylphenyl)-3-methylphenol CAS No. 1261942-46-4

5-(2-Methoxy-5-trifluoromethylphenyl)-3-methylphenol

Cat. No.: B6372626
CAS No.: 1261942-46-4
M. Wt: 282.26 g/mol
InChI Key: OHOUQGNESGJFIJ-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-trifluoromethylphenyl)-3-methylphenol is a chemical compound with a unique structure that includes a methoxy group, a trifluoromethyl group, and a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxy-5-trifluoromethylbenzene with a suitable methylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-trifluoromethylphenyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

5-(2-Methoxy-5-trifluoromethylphenyl)-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-methylphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)phenol
  • 2-Methoxy-5-(trifluoromethyl)aniline
  • 5-(2-Methoxy-5-trifluoromethylphenyl)oxazole

Uniqueness

5-(2-Methoxy-5-trifluoromethylphenyl)-3-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-5-10(7-12(19)6-9)13-8-11(15(16,17)18)3-4-14(13)20-2/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOUQGNESGJFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684048
Record name 2'-Methoxy-5-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-46-4
Record name 2'-Methoxy-5-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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